molecular formula C19H16N4O2 B14408838 5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-09-3

5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B14408838
CAS No.: 87595-09-3
M. Wt: 332.4 g/mol
InChI Key: LAMZWAYAPFEHCE-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that features a pyrazolo[3,4-b]pyrazine core with ethoxyphenoxy and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyphenol with 1-phenyl-3-(pyrazol-4-yl)prop-2-en-1-one under basic conditions to form the desired pyrazolo[3,4-b]pyrazine core. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and ethoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyrazolo[3,4-b]pyrazine derivatives.

    Substitution: Formation of halogenated or substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit mitochondrial function, leading to reduced ATP production and increased reactive oxygen species, ultimately inducing apoptosis . The compound’s ability to uncouple oxidative phosphorylation from ATP production is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyphenoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

87595-09-3

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

5-(4-ethoxyphenoxy)-1-phenylpyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C19H16N4O2/c1-2-24-15-8-10-16(11-9-15)25-18-13-20-19-17(22-18)12-21-23(19)14-6-4-3-5-7-14/h3-13H,2H2,1H3

InChI Key

LAMZWAYAPFEHCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

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